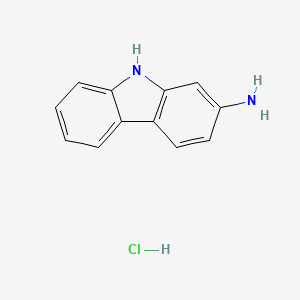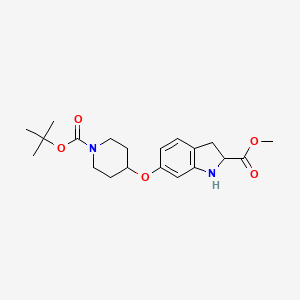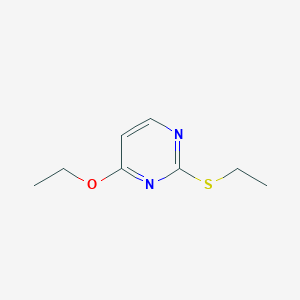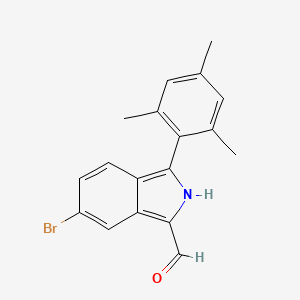
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde is a synthetic organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and a mesityl group (2,4,6-trimethylphenyl) in the structure of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde makes it a unique and interesting compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Mesitylation: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formylation: The formyl group (aldehyde) can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the mesitylated isoindole with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
While specific industrial production methods for 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine atom with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-bromo-3-mesityl-2H-isoindole-1-carboxylic acid.
Reduction: 6-bromo-3-mesityl-2H-isoindole-1-methanol.
Substitution: 6-azido-3-mesityl-2H-isoindole-1-carbaldehyde.
科学的研究の応用
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoindole derivatives and heterocyclic compounds.
Biology: Isoindole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into isoindole derivatives explores their potential as therapeutic agents for various diseases.
Industry: Isoindole derivatives are used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and mesityl group can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
6-bromo-2H-isoindole-1-carbaldehyde: Lacks the mesityl group, which may affect its chemical reactivity and biological activity.
3-mesityl-2H-isoindole-1-carbaldehyde: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
6-chloro-3-mesityl-2H-isoindole-1-carbaldehyde: Contains a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde is unique due to the presence of both the bromine atom and the mesityl group, which confer distinct chemical and biological properties
特性
CAS番号 |
358641-90-4 |
|---|---|
分子式 |
C18H16BrNO |
分子量 |
342.2 g/mol |
IUPAC名 |
6-bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde |
InChI |
InChI=1S/C18H16BrNO/c1-10-6-11(2)17(12(3)7-10)18-14-5-4-13(19)8-15(14)16(9-21)20-18/h4-9,20H,1-3H3 |
InChIキー |
IHXJVCVDLBNNAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=C(N2)C=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
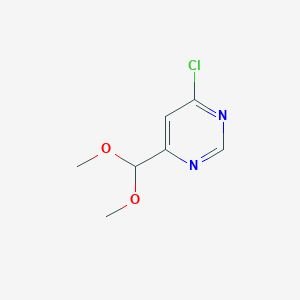

![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
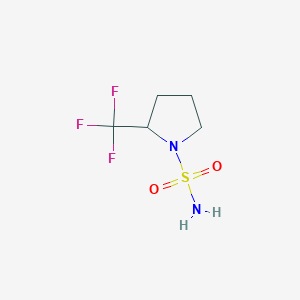
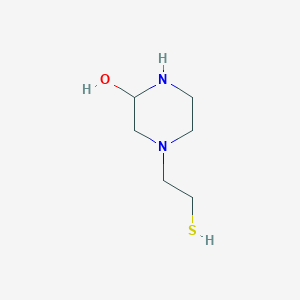
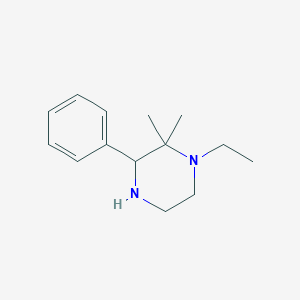

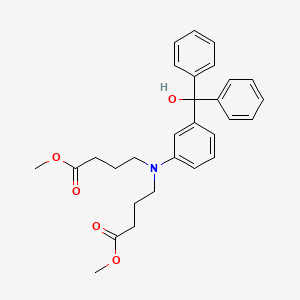
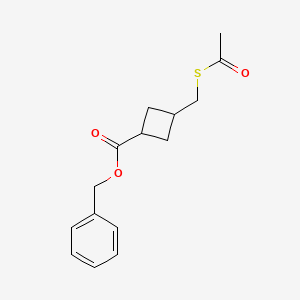
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
